Beta-Amyloid (1-34) is a peptide fragment derived from the amyloid precursor protein, which plays a significant role in the pathogenesis of Alzheimer's disease. This compound is a portion of the larger amyloid-beta peptide, specifically representing the first 34 amino acids of the full-length beta-amyloid peptide. The aggregation of beta-amyloid peptides is associated with neurodegenerative processes, making their study crucial in understanding Alzheimer's disease.
Beta-Amyloid (1-34) is synthesized endogenously in the human body from the cleavage of amyloid precursor protein by secretases. It can also be produced synthetically for research purposes, allowing for detailed studies on its properties and effects.
Beta-Amyloid (1-34) is classified as a peptide, specifically a neurotoxic peptide implicated in neurodegenerative diseases. It belongs to the broader category of amyloid peptides, which are known for their propensity to form fibrillar aggregates.
The synthesis of Beta-Amyloid (1-34) typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves several key steps:
The synthesis may involve specific modifications to enhance yield and purity, such as using pseudoprolines to reduce aggregation during SPPS and employing double linker systems to improve solubility during purification . Characterization techniques like mass spectrometry and HPLC are essential for confirming the identity and purity of the synthesized peptide.
Beta-Amyloid (1-34) consists of 34 amino acids with a specific sequence that contributes to its structural properties. The molecular formula can be represented as .
The molecular weight of Beta-Amyloid (1-34) is approximately 3,800 Da. Its structure includes regions that can adopt various conformations, including alpha-helices and beta-sheets, which are critical for its aggregation behavior.
Beta-Amyloid (1-34) can undergo several chemical reactions that influence its aggregation properties:
The kinetics of aggregation can be studied using thioflavin T assays, which measure fluorescence changes as aggregates form. Additionally, circular dichroism spectroscopy can provide insights into secondary structure changes during aggregation.
Beta-Amyloid (1-34) exerts its effects primarily through neurotoxicity associated with its aggregated forms. The mechanism involves:
Studies have shown that even low concentrations of oligomeric forms can impair synaptic plasticity and contribute to cognitive deficits observed in Alzheimer's disease models .
Beta-Amyloid (1-34) is extensively used in scientific research related to Alzheimer's disease:
Beta-amyloid (Aβ) peptides derive from the sequential proteolytic cleavage of amyloid precursor protein (APP), a type I transmembrane glycoprotein. Aβ34 (DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLM) is generated not directly from APP, but via secondary cleavage of longer Aβ species (Aβ40/Aβ42). The canonical amyloidogenic pathway involves:
Table 1: Key Aβ Isoforms and Their Properties
Isoform | Length | Primary Cleavage Enzyme | Neurotoxicity | Aggregation Propensity |
---|---|---|---|---|
Aβ42 | 42 residues | γ-Secretase | High | High |
Aβ40 | 40 residues | γ-Secretase | Moderate | Moderate |
Aβ34 | 34 residues | BACE1 (from Aβ40/42) | Low/Non-toxic | Non-fibrillizing |
Aβ38 | 38 residues | γ-Secretase | Low | Low |
BACE1, beyond initiating amyloidogenesis, exhibits amyloidolytic activity by degrading Aβ40/42 into Aβ34. Key mechanisms include:
Table 2: Impact of BACE1 Modulation on Aβ Species
Experimental Model | Change in BACE1 | Aβ34 Level | Aβ40/Aβ42 Level | Key Observation |
---|---|---|---|---|
Human AD Brain | ↑ ~2.1-fold | ↑ ~1.8-fold | ↑ 23–44-fold | Reflects compensatory clearance mechanism |
BACE1⁺/⁻ Mice (vs. Wild-type) | ↓ 50% | ↓ 50% | Unchanged | Amyloidolytic activity requires full BACE1 expression |
Rats + MK-8931 (1 mg/kg) | Activity inhibited | ↓ Significant | Unchanged | Aβ34 reduction at sub-effective amyloidogenic doses |
BACE1 cleaves Aβ40/42 at Leu34↓Met35 with distinct kinetics:
Figure: Molecular Model of BACE1-Aβ42 Interaction
BACE1 Active Site | Aβ42: ...KGAIIGL*↓*MVGGVVIA... (32-36)
Cleavage occurs at Leu34 (L)↓Met35 (M). Residues I31, I32, and G33 stabilize substrate docking.
γ-Secretase generates the Aβ40/Aβ42 substrates essential for Aβ34 production:
Table 3: γ-Secretase-Dependent Aβ Species and Their Fate in Aβ34 Generation
Aβ Precursor | Primary γ-Secretase | Localization | Susceptibility to BACE1 Cleavage | Relative Contribution to Aβ34 |
---|---|---|---|---|
Aβ42 | PS2-dominated | Late endosomes | High (k~cat~ = 0.12 min⁻¹) | ~75% |
Aβ40 | PS1-dominated | Plasma membrane | Moderate (k~cat~ = 0.08 min⁻¹) | ~25% |
Aβ38 | PS1/PS2 | Golgi/trans-Golgi | Negligible | None |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3